BENGHE Foundational & Exploratory

Check Availability & Pricing

CNX-774: A Technical Guide to its Discovery and
Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CNX-774

Cat. No.: B15577215

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a small molecule that has traversed a unique path in drug discovery, initially
identified as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and later
characterized as a selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). This
dual-target history underscores a dynamic development narrative, primarily rooted in preclinical
research. While its journey as a BTK inhibitor appears to have paused before clinical
evaluation, its role as an ENT1 inhibitor has opened new avenues for therapeutic intervention,
particularly in oncology. This technical guide provides an in-depth overview of the discovery
and development history of CNX-774, detailing its mechanisms of action, summarizing key
preclinical data, and outlining the experimental protocols that have defined its scientific profile.

Discovery and Initial Development as a BTK
Inhibitor

The precise origins of CNX-774, including the initial discovery team and institution, are not
extensively documented in publicly available literature. However, it emerged in the scientific
landscape as a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Mechanism of Action as a BTK Inhibitor
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CNX-774 functions as a covalent inhibitor of BTK, forming an irreversible bond with a cysteine
residue (Cys481) within the enzyme's active site. This covalent modification permanently
disables the kinase activity of BTK, which is a critical component of the B-cell receptor (BCR)
signaling pathway. Disruption of this pathway has therapeutic potential in the treatment of B-cell
malignancies and autoimmune diseases.

Preclinical Data: BTK Inhibition

Quantitative data from its early preclinical evaluation highlighted its significant potency.

Parameter Value Target Assay Type

IC56 <1 nM[1][2][3] BTK Biochemical Assay

Cellular Assay (in
IC56 1-10 nM[1] BTK
Ramos cells)

These values positioned CNX-774 as a highly potent BTK inhibitor in its class during its initial
evaluation. However, further development for this indication, including progression into clinical
trials, has not been reported.

Repurposing and Discovery as an ENT1 Inhibitor

A pivotal shift in the development trajectory of CNX-774 occurred with the discovery of its
potent activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1). This finding was
largely independent of its effects on BTK and has become the primary focus of recent research.

A Serendipitous Discovery in Pancreatic Cancer
Research

Researchers at the University of Nebraska Medical Center identified CNX-774 in a combination
screen with the dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar (BQ), aimed at
overcoming therapeutic resistance in pancreatic cancer cell lines.[4][5] The screen revealed
that CNX-774 sensitized resistant cancer cells to BQ.[4]
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Mechanism of Action: ENT1 Inhibition and Synthetic
Lethality

Subsequent mechanistic studies demonstrated that the synergistic effect of CNX-774 with BQ
was not due to BTK inhibition, as pancreatic cancer cells did not express BTK.[4] Instead,
CNX-774 was found to inhibit ENT1, a transporter responsible for the uptake of extracellular

nucleosides.[4][5]

By blocking ENT1, CNX-774 prevents cancer cells from utilizing the nucleoside salvage
pathway to replenish their pyrimidine pools when the de novo synthesis pathway is inhibited by
DHODH inhibitors like BQ. This dual blockade leads to profound pyrimidine starvation and cell
death, a concept known as synthetic lethality.
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Therapeutic Intervention

Brequinar (BQ) CNX-774 Mechanism of Synthetic Lethality with CNX-774 and BQ.
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Caption: Mechanism of Synthetic Lethality with CNX-774 and BQ.

Preclinical Data: ENT1 Inhibition in Pancreatic Cancer

The combination of CNX-774 and BQ has demonstrated significant efficacy in preclinical
models of pancreatic cancer.
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Experiment Cell Line(s) Treatment Key Findings Reference
S2-013, KPC Synergistic loss
o 1245, KPC 1199, of cell viability in
Cell Viability BQ + CNX-774 ) [4]
B16F10, BQ-resistant
HCT116 cells.
Profound
depletion of
. pyrimidine
Metabolomics S2-013 BQ + CNX-774 ) [4]
metabolites

compared to BQ

alone.
) Dramatically
Orthotopic,
i ] suppressed
In Vivo Tumor immunocompete
BQ + CNX-774 tumor growth [41[5]
Growth nt PDAC mouse
and prolonged
model

survival.

Experimental Protocols
Kinase Inhibition Assay (BTK)

A standard biochemical assay would involve incubating recombinant BTK enzyme with a
fluorescently labeled substrate and ATP. The kinase activity is measured by the amount of
phosphorylated substrate produced. To determine the IC58 of CNX-774, the assay would be
performed with varying concentrations of the inhibitor, and the resulting data would be fitted to
a dose-response curve.

Workflow for a typical BTK biochemical inhibition assay.

Recombinant BTK Incubate with Measure Fluorescence
| .
Fluorescir¥PSubstrate "\ varying [CNX-774] (Phosphorylated Substrate) Calculate IC50
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Caption: Workflow for a typical BTK biochemical inhibition assay.

Cellular BTK Occupancy Assay

Ramos cells, a human B-lymphoma cell line, are treated with varying concentrations of CNX-
774 for different durations. Following treatment, cell lysates are prepared and the occupancy of
BTK by CNX-774 is determined, often using a probe that binds to the unoccupied active site.

Cell Viability Assay (Combination Therapy)

Pancreatic cancer cell lines are seeded in 96-well plates and treated with a matrix of
concentrations of BQ and CNX-774, both alone and in combination. After a set incubation
period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which
measures ATP levels as an indicator of metabolically active cells.

Metabolomic Analysis

BQ-resistant pancreatic cancer cells are treated with vehicle, BQ alone, CNX-774 alone, or the
combination of BQ and CNX-774. After a specified time, metabolites are extracted from the
cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the
relative abundance of pyrimidine pathway metabolites.
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Caption: Experimental workflow for metabolomic analysis.

Clinical Development Status

As of the latest available information, CNX-774 has not entered clinical trials for any indication.
No Investigational New Drug (IND) application has been publicly disclosed. Its development
remains in the preclinical stage, with the current focus on its potential as an ENT1 inhibitor in
combination cancer therapy.

Conclusion

The history of CNX-774 is a compelling example of the evolving nature of drug discovery.
Initially characterized as a potent preclinical BTK inhibitor, its development path was redefined
by the discovery of a novel mechanism of action as an ENT1 inhibitor. This later finding has
established a strong preclinical proof-of-concept for its use in overcoming resistance to
DHODH inhibitors in pancreatic cancer. While the future clinical development of CNX-774
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remains to be seen, its journey provides valuable insights into target re-evaluation and the
potential for synergistic combination therapies in oncology. Further research is warranted to
explore its full therapeutic potential and to translate the promising preclinical findings into
clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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